molecular formula C20H22N2O4 B250768 N-[3-(pentanoylamino)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide

N-[3-(pentanoylamino)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide

货号: B250768
分子量: 354.4 g/mol
InChI 键: JPPXCGNVBXPALG-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-[3-(pentanoylamino)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide, also known as BP897, is a selective dopamine D3 receptor antagonist. BP897 has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.

科学研究应用

N-[3-(pentanoylamino)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have anxiolytic, antidepressant, and antipsychotic effects in animal models. This compound has also been evaluated for its potential use in the treatment of drug addiction, as it has been shown to reduce drug-seeking behavior in animal models.

作用机制

N-[3-(pentanoylamino)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a selective dopamine D3 receptor antagonist, which means it blocks the activity of dopamine at the D3 receptor. The D3 receptor is primarily located in the mesolimbic pathway, which is involved in reward and motivation. By blocking the activity of dopamine at the D3 receptor, this compound reduces the rewarding effects of drugs of abuse and reduces drug-seeking behavior.
Biochemical and Physiological Effects
This compound has been shown to have anxiolytic, antidepressant, and antipsychotic effects in animal models. It has also been shown to reduce drug-seeking behavior in animal models of drug addiction. This compound has been shown to have minimal effects on locomotor activity, suggesting that it does not produce sedative effects.

实验室实验的优点和局限性

N-[3-(pentanoylamino)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been extensively studied in animal models, and its effects have been well characterized. However, its potential therapeutic applications in humans have not been fully explored. Additionally, the selectivity of this compound for the D3 receptor may limit its usefulness in certain applications.

未来方向

There are several future directions for the study of N-[3-(pentanoylamino)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide. One potential area of research is the development of more selective D3 receptor antagonists. Another potential area of research is the evaluation of this compound in human clinical trials for the treatment of various neurological and psychiatric disorders. Additionally, the potential use of this compound in the treatment of drug addiction warrants further investigation.

合成方法

The synthesis of N-[3-(pentanoylamino)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide involves the reaction of 3-aminophenyl-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid with pentanoyl chloride in the presence of triethylamine. The resulting product is then purified by column chromatography to obtain this compound in high purity.

属性

分子式

C20H22N2O4

分子量

354.4 g/mol

IUPAC 名称

N-[3-(pentanoylamino)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide

InChI

InChI=1S/C20H22N2O4/c1-2-3-7-19(23)21-15-5-4-6-16(13-15)22-20(24)14-8-9-17-18(12-14)26-11-10-25-17/h4-6,8-9,12-13H,2-3,7,10-11H2,1H3,(H,21,23)(H,22,24)

InChI 键

JPPXCGNVBXPALG-UHFFFAOYSA-N

SMILES

CCCCC(=O)NC1=CC=CC(=C1)NC(=O)C2=CC3=C(C=C2)OCCO3

规范 SMILES

CCCCC(=O)NC1=CC(=CC=C1)NC(=O)C2=CC3=C(C=C2)OCCO3

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。